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Compound of Interest

Compound Name: 2-Cyano-6-fluorobenzoic acid

Cat. No.: B1351160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the spectroscopic properties of 2-Cyano-6-
fluorobenzoic acid (CAS No. 887266-96-8). Due to the limited availability of public domain

experimental spectra for this specific compound, this document presents a comprehensive

analysis based on predictive models and data from structurally analogous compounds. It

includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, alongside detailed, standardized experimental protocols for acquiring such data.

This guide is intended to serve as a valuable resource for researchers utilizing 2-Cyano-6-
fluorobenzoic acid in synthetic chemistry and drug discovery, enabling its unambiguous

identification and characterization.

Chemical Structure and Properties
IUPAC Name: 2-Cyano-6-fluorobenzoic acid

CAS Number: 887266-96-8

Chemical Formula: C₈H₄FNO₂

Molecular Weight: 165.12 g/mol

SMILES: O=C(O)c1c(F)cccc1C#N
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Cyano-6-fluorobenzoic
acid. These predictions are derived from established principles of spectroscopy and

comparison with structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10-13 Singlet (broad) 1H -COOH

~7.8-8.0 Triplet 1H Aromatic H

~7.6-7.8 Doublet 1H Aromatic H

~7.5-7.7 Doublet 1H Aromatic H

Note: The exact chemical shifts of the aromatic protons are dependent on the solvent used and

can be influenced by through-space coupling with the fluorine atom.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment

~165-170 (d) -COOH

~160-165 (d, ¹JCF) C-F

~135-140 (d) Aromatic CH

~130-135 (d) Aromatic CH

~120-125 (d) Aromatic CH

~115-120 -CN

~110-115 (d) C-CN
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Note: Carbons in close proximity to the fluorine atom will exhibit splitting (d = doublet) due to

carbon-fluorine coupling. The magnitude of the coupling constant (J) provides additional

structural information.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch (Carboxylic acid

dimer)

2220-2240 Sharp, Medium C≡N stretch (Nitrile)

1680-1710 Strong C=O stretch (Carboxylic acid)

1580-1620 Medium C=C stretch (Aromatic)

1200-1300 Strong C-O stretch (Carboxylic acid)

1100-1200 Strong C-F stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment

165 [M]⁺ (Molecular ion)

148 [M-OH]⁺

137 [M-CO]⁺ or [M-H₂O]⁺

120 [M-COOH]⁺

92 [C₆H₃F]⁺
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The following are generalized experimental protocols for acquiring the spectroscopic data for a

solid organic compound such as 2-Cyano-6-fluorobenzoic acid.

NMR Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 2-Cyano-6-fluorobenzoic acid in approximately

0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds.

The spectral width should be set to cover a range of at least 0-15 ppm.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

A greater number of scans will be necessary compared to ¹H NMR due to the low natural

abundance of ¹³C.

The spectral width should be set to cover a range of 0-200 ppm.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts should be referenced

to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

IR Spectroscopy
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Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium

bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment (or the KBr pellet

without the sample).

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-

add 16-32 scans to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically subtract the background from

the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Impact - EI).

Data Acquisition:
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ESI: Infuse the sample solution directly into the ESI source. This is a soft ionization

technique that will likely show the molecular ion peak [M-H]⁻ in negative ion mode or

[M+H]⁺ in positive ion mode.

EI: Introduce the sample (if sufficiently volatile) into the ion source where it is bombarded

with a high-energy electron beam. This is a hard ionization technique that will show the

molecular ion [M]⁺ and extensive fragmentation.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.

Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a

chemical compound.
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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.
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Caption: A generalized experimental workflow for spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Cyano-6-fluorobenzoic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1351160#spectroscopic-data-of-2-cyano-6-
fluorobenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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